5-({3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
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Overview
Description
5-({3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-N,N-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiophene ring, and various functional groups such as cyano, bromo, and trifluoromethyl. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-N,N-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the bromo and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using bromine and trifluoromethylating agents.
Formation of the thiophene ring: This can be synthesized through cyclization reactions involving sulfur-containing reagents.
Coupling reactions: The final compound is assembled through coupling reactions such as amide bond formation, often using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-({3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-N,N-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and possible biological activities.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a functional material in various industrial processes.
Mechanism of Action
The mechanism of action of 5-({3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-N,N-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target’s nature.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-bis(trifluoromethyl)aniline: Shares the trifluoromethyl and bromo groups but lacks the complex structure of the target compound.
3-Bromo-5-(trifluoromethyl)pyridine: Contains similar functional groups but differs in the core structure.
Uniqueness
The uniqueness of 5-({3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-4-CYANO-N,N-DIETHYL-3-METHYL-2-THIOPHENECARBOXAMIDE lies in its combination of a pyrazole ring, a thiophene ring, and multiple functional groups, which confer distinct chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C21H23BrF3N5O2S |
---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
5-[3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H23BrF3N5O2S/c1-4-29(5-2)20(32)17-11(3)13(10-26)19(33-17)27-14(31)8-9-30-16(12-6-7-12)15(22)18(28-30)21(23,24)25/h12H,4-9H2,1-3H3,(H,27,31) |
InChI Key |
STRZFYAMUFCWCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3)C#N)C |
Origin of Product |
United States |
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